Cas no 420098-40-4 (2-(4-fluorophenoxy)ethyl(2-methoxyethyl)amine)

2-(4-Fluorophenoxy)ethyl(2-methoxyethyl)amine is a fluorinated amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a 4-fluorophenoxy moiety with a flexible ethoxyethylamine chain, offering unique reactivity and solubility properties. The fluorine substituent enhances metabolic stability and bioavailability, while the methoxyethyl group contributes to improved solubility in polar solvents. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents or herbicides. Its balanced lipophilicity and electronic effects make it suitable for structure-activity relationship studies. The product is typically supplied as a high-purity solid or liquid, with consistent batch-to-batch quality for research applications.
2-(4-fluorophenoxy)ethyl(2-methoxyethyl)amine structure
420098-40-4 structure
Product Name:2-(4-fluorophenoxy)ethyl(2-methoxyethyl)amine
CAS No:420098-40-4
MF:
MW:
CID:4651170
Update Time:2025-06-08

2-(4-fluorophenoxy)ethyl(2-methoxyethyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenoxy)ethyl(2-methoxyethyl)amine

Computed Properties

  • Exact Mass: 213.117
  • Monoisotopic Mass: 213.117
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

2-(4-fluorophenoxy)ethyl(2-methoxyethyl)amine Pricemore >>

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Additional information on 2-(4-fluorophenoxy)ethyl(2-methoxyethyl)amine

Comprehensive Overview of 2-(4-fluorophenoxy)ethyl(2-methoxyethyl)amine (CAS No. 420098-40-4)

2-(4-fluorophenoxy)ethyl(2-methoxyethyl)amine, identified by its CAS number 420098-40-4, is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. This compound belongs to the class of amine derivatives, featuring a unique combination of fluorophenoxy and methoxyethyl functional groups. Its molecular structure, characterized by the presence of a 4-fluorophenoxy moiety, contributes to its distinct chemical properties, making it a subject of interest in drug discovery and material science.

The growing demand for fluorinated compounds in modern chemistry has placed 2-(4-fluorophenoxy)ethyl(2-methoxyethyl)amine under the spotlight. Researchers are particularly intrigued by its potential applications in central nervous system (CNS) drug development, owing to its ability to modulate neurotransmitter activity. Recent studies suggest that fluorinated amines like this compound may offer improved blood-brain barrier permeability, a critical factor in treating neurological disorders—a hot topic in 2024's pharmaceutical landscape.

From a synthetic chemistry perspective, CAS 420098-40-4 demonstrates remarkable versatility. The methoxyethylamine component provides excellent solubility in both polar and non-polar solvents, while the fluorophenoxy group enhances its stability under various reaction conditions. This dual functionality makes it valuable for creating high-performance polymers and specialty coatings, addressing current industry needs for advanced materials with tailored properties.

Environmental considerations surrounding fluorinated organic compounds have prompted extensive research into the biodegradation pathways of molecules like 2-(4-fluorophenoxy)ethyl(2-methoxyethyl)amine. Modern analytical techniques, including LC-MS and NMR spectroscopy, have been employed to study its environmental fate—a subject frequently searched in academic databases. The compound's relatively low ecotoxicity profile compared to other fluorinated analogs positions it as a potentially safer alternative for various industrial applications.

In the realm of medicinal chemistry, structure-activity relationship (SAR) studies involving 420098-40-4 have revealed promising interactions with various biological targets. The fluorine atom at the para position of the phenoxy group appears to enhance binding affinity to certain protein receptors, a feature that has sparked interest in developing new selective enzyme inhibitors. This aligns with current pharmaceutical trends toward targeted therapies with fewer side effects.

The synthesis of 2-(4-fluorophenoxy)ethyl(2-methoxyethyl)amine typically involves multi-step organic reactions, with careful control of reaction parameters to optimize yield and purity. Recent advancements in flow chemistry techniques have enabled more efficient production of such complex amines, addressing common search queries about scalable synthesis methods for specialized compounds. The compound's shelf stability and compatibility with various formulation matrices further enhance its practical utility.

Analytical characterization of CAS 420098-40-4 presents interesting challenges and opportunities for chemists. The presence of both aromatic fluorine and aliphatic ether functionalities creates distinct spectral signatures in 19F NMR and infrared spectroscopy, topics frequently explored in spectroscopy forums. These characteristics make it an excellent model compound for teaching advanced analytical techniques in academic settings.

Emerging applications in material science have revealed that 2-(4-fluorophenoxy)ethyl(2-methoxyethyl)amine can serve as a building block for liquid crystal materials and ionic liquids. Its molecular geometry and dipole moment contribute to interesting mesophase behavior, a subject gaining traction in display technology research. The compound's potential in creating self-assembling monolayers for sensor applications is another area attracting scientific attention.

Quality control aspects of 420098-40-4 have become increasingly important as its applications expand. Modern HPLC methods with UV and MS detection have been developed to ensure high purity standards, addressing industry concerns about batch-to-batch consistency. These methodologies are frequently searched by quality assurance professionals in chemical manufacturing.

The future research directions for 2-(4-fluorophenoxy)ethyl(2-methoxyethyl)amine appear promising, with ongoing investigations into its potential as a pharmacophore in novel drug candidates. Its balanced lipophilicity profile, achieved through the strategic combination of fluorine substitution and ether linkages, makes it particularly valuable in modern drug design paradigms that emphasize optimal ADME properties.

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